
Iloperidone Impurity 3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Iloperidone Impurity 3 is a chemical compound that is structurally related to Iloperidone, an atypical antipsychotic drug used primarily for the treatment of schizophrenia. This impurity is often encountered during the synthesis and production of Iloperidone and is important for quality control and safety assessments in pharmaceutical manufacturing .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of Iloperidone Impurity 3 involves multiple synthetic steps, typically starting from commercially available raw materials. The synthetic route often includes the formation of key intermediates through reactions such as alkylation, acylation, and cyclization. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using batch or continuous processes. The use of advanced techniques like Ultra Performance Liquid Chromatography (UPLC) ensures the efficient separation and purification of the impurity from the main product and other by-products .
Analyse Des Réactions Chimiques
Types of Reactions: Iloperidone Impurity 3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols), and bases (sodium hydroxide, potassium carbonate).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Applications De Recherche Scientifique
Iloperidone Impurity 3 has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to ensure the purity and quality of Iloperidone.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its pharmacokinetic and pharmacodynamic properties to understand its impact on the efficacy and safety of Iloperidone.
Mécanisme D'action
The exact mechanism of action of Iloperidone Impurity 3 is not fully elucidated. it is believed to interact with similar molecular targets as Iloperidone, including dopamine D2 receptors and serotonin 5-HT2A receptors. These interactions may influence the pharmacological profile of Iloperidone and contribute to its therapeutic and side effects .
Comparaison Avec Des Composés Similaires
- Iloperidone Impurity 2
- Iloperidone Impurity 4
- Iloperidone Impurity 5
- Iloperidone Impurity 6
Comparison: Iloperidone Impurity 3 is unique in its specific structural modifications, which may result in different chemical and biological properties compared to other impurities. For instance, while Iloperidone Impurity 2 may have a different substitution pattern, Iloperidone Impurity 4 might exhibit variations in its functional groups. These differences can affect their reactivity, stability, and interactions with biological targets .
Propriétés
Numéro CAS |
170170-50-0 |
|---|---|
Formule moléculaire |
C24H28FNO5 |
Poids moléculaire |
429.49 |
Apparence |
Solid |
Pureté |
> 95% |
Quantité |
Milligrams-Grams |
Synonymes |
1-[4-[3-[4-(4-Fluoro-2-hydroxybenzoyl)-1-piperidinyl]propoxy]-3-methoxyphenyl]-ethanone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


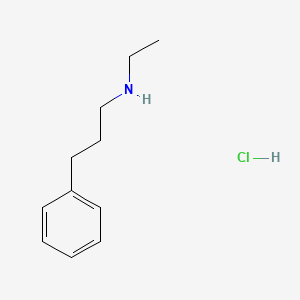
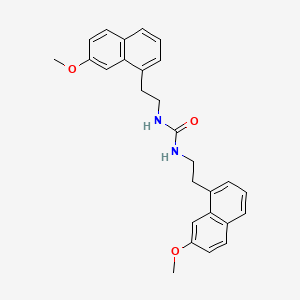
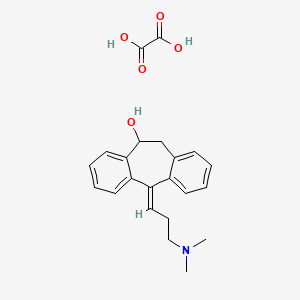
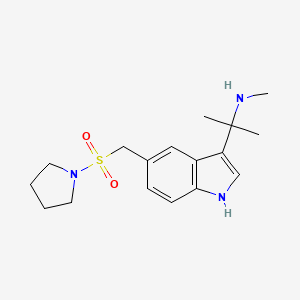
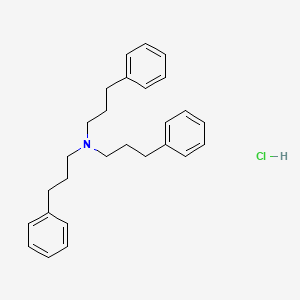
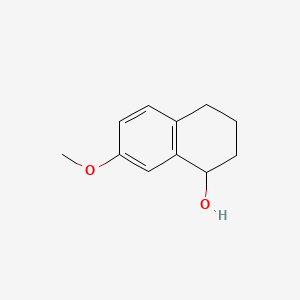
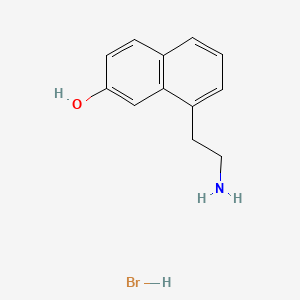
![Methyl 3-((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate](/img/structure/B602169.png)
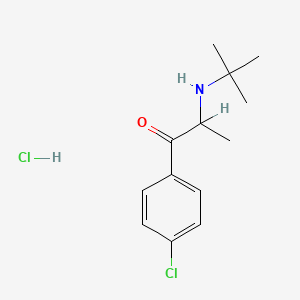
![2-(4-Ethylpiperazin-1-yl)-4-phenyl-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine](/img/structure/B602180.png)
